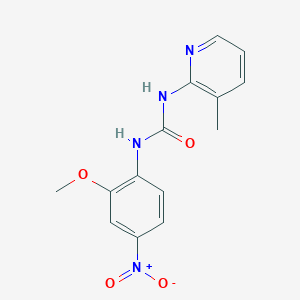![molecular formula C13H12ClN3O3S2 B4118183 methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4118183.png)
methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate
Vue d'ensemble
Description
Methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate, also known as MTAB, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
Methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate works by binding to the active site of carbonic anhydrase, inhibiting its activity. This leads to a decrease in the production of bicarbonate ions, which are involved in a variety of physiological processes. methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of bicarbonate ions, which can lead to a decrease in the pH of the surrounding environment. This can have a variety of effects on cellular processes. methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has also been shown to induce apoptosis, which can lead to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of this enzyme in physiological processes. methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has also been shown to have anti-tumor and anti-inflammatory properties, making it a promising compound for the development of new cancer treatments and anti-inflammatory drugs. However, methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has some limitations for use in lab experiments. It is a relatively complex compound to synthesize, and it can be expensive to produce. Additionally, it has not been extensively studied for its potential toxic effects, so caution should be used when handling and using this compound.
Orientations Futures
There are several future directions for the study of methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate. One area of research is the development of new cancer treatments and anti-inflammatory drugs based on the anti-tumor and anti-inflammatory properties of methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate. Another area of research is the study of the role of carbonic anhydrase in physiological processes, and the potential therapeutic applications of carbonic anhydrase inhibitors like methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate. Additionally, further research is needed to determine the potential toxic effects of methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate, and to develop safer and more efficient methods for synthesizing this compound.
Conclusion
methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of carbonic anhydrase, and has anti-tumor and anti-inflammatory properties. methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate, including the development of new cancer treatments and anti-inflammatory drugs, and the study of the role of carbonic anhydrase in physiological processes.
Applications De Recherche Scientifique
Methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in a variety of physiological processes. methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has also been shown to have anti-tumor and anti-inflammatory properties, making it a promising compound for the development of new cancer treatments and anti-inflammatory drugs.
Propriétés
IUPAC Name |
methyl 2-chloro-5-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S2/c1-7-16-17-13(22-7)21-6-11(18)15-8-3-4-10(14)9(5-8)12(19)20-2/h3-5H,6H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGNLWYUZWBOFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4118100.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4118114.png)
![ethyl 5-phenyl-2-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4118116.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4118135.png)




![2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4118167.png)
![methyl 2-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4118184.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4118192.png)
![N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4118201.png)
![N-(3,4-dimethylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4118204.png)